(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one
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Overview
Description
(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom and a ketone group. The presence of a phenylethyl group attached to the pyranone ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenylethyl-substituted precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation to ensure the compound’s high purity and yield. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The phenylethyl group may play a role in binding to receptors or enzymes, while the pyranone ring can participate in various chemical reactions. The compound’s effects are mediated through pathways that involve modulation of enzyme activity or receptor binding, leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (5S,6S)-5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
- (6S)-6-(2-phenylethyl)oxane-2,4-dione
Uniqueness
(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one is unique due to its specific stereochemistry and the presence of the phenylethyl group This combination of structural features imparts distinct chemical and biological properties, setting it apart from similar compounds
Properties
CAS No. |
592533-57-8 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2S)-2-(2-phenylethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H14O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8,12H,7,9-10H2/t12-/m1/s1 |
InChI Key |
YVZAZJSAVXOOSK-GFCCVEGCSA-N |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1CCC2=CC=CC=C2 |
Canonical SMILES |
C1C=CC(=O)OC1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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